molecular formula C21H18N4OS B12031868 4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-43-8

4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12031868
CAS No.: 478256-43-8
M. Wt: 374.5 g/mol
InChI Key: RRKQQRIRWVIUFT-LPYMAVHISA-N
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Description

4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 2-methoxynaphthalene-1-carbaldehyde with 3-(m-tolyl)-1H-1,2,4-triazole-5-thione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for its potential to inhibit specific enzymes or pathways in pathogenic organisms.

Medicine

In medicine, the compound could be explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-(((2-Chloronaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

Compared to similar compounds, 4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione may exhibit unique properties due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

CAS No.

478256-43-8

Molecular Formula

C21H18N4OS

Molecular Weight

374.5 g/mol

IUPAC Name

4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H18N4OS/c1-14-6-5-8-16(12-14)20-23-24-21(27)25(20)22-13-18-17-9-4-3-7-15(17)10-11-19(18)26-2/h3-13H,1-2H3,(H,24,27)/b22-13+

InChI Key

RRKQQRIRWVIUFT-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)OC

Origin of Product

United States

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